BREPOCITINIB TOSYLATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Brepocitinib Tosylate
CAS No.: 2140301-96-6
Cat. No.: VC0539197
Molecular Formula: C25H29F2N7O4S
Molecular Weight: 561.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2140301-96-6 |
|---|---|
| Molecular Formula | C25H29F2N7O4S |
| Molecular Weight | 561.6 g/mol |
| IUPAC Name | [(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13+,14-;/m0./s1 |
| Standard InChI Key | FAKGOYNHHHOTEN-VDTKTRGNSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Brepocitinib tosylate features a complex bicyclic scaffold comprising a 3,8-diazabicyclo[3.2.1]octane core linked to a pyrimidine ring substituted with a 1-methylpyrazole group . The (1S)-2,2-difluorocyclopropyl moiety enhances metabolic stability, while the tosylate salt improves solubility . The stereochemistry at the cyclopropyl carbon is critical for target engagement, as evidenced by its 17 nM IC50 against JAK1 and 23 nM against TYK2 .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H29F2N7O4S |
| Molecular Weight | 561.6 g/mol |
| IUPAC Name | (1S)-2,2-difluorocyclopropyl-[3-(2-(1-methyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone 4-methylbenzenesulfonate |
| CAS Number | 2140301-96-6 |
| Topological Polar Surface | 142 Ų |
| Hydrogen Bond Acceptors | 11 |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step process starting with the formation of the bicyclic amine intermediate, followed by sequential couplings to introduce the pyrimidine and pyrazole moieties . Tosylate salt formation occurs in the final step to enhance crystallinity and bioavailability . Key intermediates are purified via column chromatography, with yields optimized through microwave-assisted reactions .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemical integrity, particularly the (1S)-configuration of the difluorocyclopropyl group . High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray diffraction establishes the crystalline form . Purity (>98%) is verified via HPLC, with residual solvents monitored per ICH guidelines .
Mechanism of Action and Pharmacological Profile
JAK-STAT Pathway Inhibition
Brepocitinib competitively inhibits ATP-binding pockets of JAK1 and TYK2, disrupting phosphorylation of STAT transcription factors . This dual inhibition selectively targets cytokines dependent on JAK1 (e.g., IL-6, IFN-γ) and TYK2 (e.g., IL-12, IL-23), while sparing JAK2-mediated pathways (e.g., erythropoietin) .
Table 2: In Vitro Kinase Inhibition Profile
| Target | IC50 (nM) | Selectivity vs. JAK2 |
|---|---|---|
| JAK1 | 17 | 4.5-fold |
| TYK2 | 23 | 3.3-fold |
| JAK2 | 77 | — |
| JAK3 | 6,494 | 382-fold |
Cytokine Modulation
In human whole blood assays, brepocitinib suppresses IL-12/pSTAT4 (IC50 = 65 nM) and IL-23/pSTAT3 (IC50 = 120 nM), critical drivers of Th1/Th17 responses in psoriasis . Notably, it exhibits minimal activity against IL-6/pSTAT3 (IC50 = 641 nM), reducing off-target immunosuppression risks .
Preclinical Efficacy
In Vivo Models
In a rat adjuvant-induced arthritis model, brepocitinib (3–30 mg/kg/day) reduced paw swelling by 40–70% over 7 days, correlating with plasma concentrations >0.06 μM at trough . Dose-dependent inhibition of IP-10 and hs-CRP biomarkers confirmed target engagement .
Clinical Development
Plaque Psoriasis
A Phase IIa trial (NCT02969018) demonstrated significant efficacy:
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100 mg QD: 96.3% PASI reduction, with 45% achieving PASI90 .
No thromboembolic events or herpes zoster reactivations were observed, supporting its safety profile .
Systemic Lupus Erythematosus (SLE)
Despite achieving the highest SRI-4 responder rates (52-week data), a Phase II trial failed to meet its primary endpoint due to a 48% placebo response . Development in SLE was discontinued, though safety remained favorable .
Ongoing Trials
| Parameter | 30 mg QD | 100 mg QD |
|---|---|---|
| Cmax (ng/mL) | 1,240 | 3,890 |
| Tmax (h) | 1.2 | 1.5 |
| t1/2 (h) | 6.8 | 7.2 |
| AUC0-24 (ng·h/mL) | 8,760 | 29,400 |
Dose proportionality is maintained up to 100 mg, with steady-state achieved by Day 8 .
Future Directions
Expanded Indications
Priovant Therapeutics is evaluating brepocitinib in hidradenitis suppurativa and alopecia areata, leveraging its TYK2-mediated IL-23 inhibition . A planned Phase II trial for Crohn’s disease will assess mucosal healing endpoints .
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